molecular formula C12H17ClFN B2374597 4-Benzyl-4-fluoropiperidine hydrochloride CAS No. 1279870-78-8

4-Benzyl-4-fluoropiperidine hydrochloride

Cat. No.: B2374597
CAS No.: 1279870-78-8
M. Wt: 229.72
InChI Key: OUZTZIDBGUTVBF-UHFFFAOYSA-N
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Description

4-Benzyl-4-fluoropiperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFN and a molecular weight of 229.72 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, substituted with a benzyl group and a fluorine atom at the 4-position. This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-4-fluoropiperidine hydrochloride typically involves the reaction of 4-fluoropiperidine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures . The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-4-fluoropiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Azides, nitriles.

Scientific Research Applications

Chemistry

4-Benzyl-4-fluoropiperidine hydrochloride serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various derivatives. The compound is particularly useful in:

  • Synthesis of Substituted Piperidines : It acts as a precursor for the synthesis of 4-(Substituted-benzyl)piperidines.
  • Chemical Transformations : The piperidine ring can be modified through alkylation and acylation reactions, allowing for the development of new compounds.

Biology

In biological research, this compound is employed to study enzyme interactions and biological pathways. It has been investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors, indicating potential roles in neuropharmacology.

Medicine

The compound is under investigation for its therapeutic effects , particularly in drug development:

  • Potential Neuropharmacological Effects : Studies suggest that it may influence neurotransmitter activity, which could lead to applications in treating neurological disorders.
  • Drug Development Precursor : As a precursor in pharmaceutical synthesis, it aids in developing drugs targeting specific receptors involved in various diseases.

Industry

This compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to function effectively as a building block for more complex chemical structures.

Data Table: Applications Overview

Application AreaSpecific UseDescription
ChemistryIntermediateUsed in the synthesis of complex organic molecules
BiologyEnzyme StudiesInvestigated for interactions with neurotransmitter systems
MedicineDrug DevelopmentExplored for therapeutic potential in neurological disorders
IndustrySpecialty ChemicalsServes as a building block for chemical production

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

  • Neuropharmacological Research : A study demonstrated that compounds structurally similar to this compound exhibit significant binding affinity to serotonin receptors, suggesting their role in modulating serotonergic signaling pathways.
  • Enzyme Inhibition Studies : In vitro research indicated that this compound effectively inhibits specific enzymes involved in various biological processes, showcasing its potential therapeutic applications.
  • Cellular Assays : Cellular assays revealed that derivatives of this compound enhance neuronal survival under stress conditions, indicating neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Fluoropiperidine hydrochloride: Lacks the benzyl group, leading to variations in reactivity and applications.

    4-Benzyl-4-chloropiperidine hydrochloride:

Uniqueness

4-Benzyl-4-fluoropiperidine hydrochloride is unique due to the presence of both benzyl and fluorine substituents, which confer distinct chemical reactivity and biological activity. This combination makes it valuable in various research and industrial applications .

Biological Activity

4-Benzyl-4-fluoropiperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a benzyl group on the piperidine ring, which may influence its pharmacological properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

The compound is classified as a piperidine derivative, which is known for its diverse biological activities. The addition of fluorine typically enhances metabolic stability and alters the lipophilicity of compounds, potentially leading to improved bioavailability and selectivity for biological targets .

Research indicates that this compound may act as an inhibitor of various enzymes and receptors. Its structural features allow it to interact with biological targets effectively. For instance, studies have shown that similar piperidine derivatives can inhibit monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system, suggesting potential applications in pain management and neuroprotection .

Anticancer Activity

Several studies have evaluated the antiproliferative effects of benzylpiperidine derivatives on cancer cell lines. For example, compounds structurally related to this compound demonstrated significant inhibition of human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. The IC50 values ranged from 19.9 to 75.3 µM, indicating substantial activity against these cancer types .

Cell Line IC50 (µM)
MDA-MB-23119.9
MCF-775.3
COV31843.9
OVCAR-331.5

Receptor Interaction

The compound has also been investigated for its interaction with various receptors. It showed notable affinity for serotoninergic (5-HT) and dopaminergic receptors, which are crucial in neuropharmacology. Specifically, it displayed a promising profile as a histamine H3 receptor antagonist, which could be beneficial in treating disorders such as insomnia and cognitive impairments .

Case Studies

  • Study on MAGL Inhibition : A study focused on the optimization of benzoylpiperidine derivatives found that compounds with similar structures to this compound exhibited competitive inhibition of MAGL with IC50 values in the low nanomolar range (e.g., 80 nM for a closely related compound). This suggests that modifications to the piperidine framework can lead to enhanced biological activity .
  • Pharmacokinetic Profile : In preclinical studies, some derivatives were well tolerated in animal models without significant adverse effects, indicating a favorable safety profile that supports further clinical investigation .

Properties

IUPAC Name

4-benzyl-4-fluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11;/h1-5,14H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZTZIDBGUTVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279870-78-8
Record name 4-benzyl-4-fluoropiperidine hydrochloride
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